molecular formula C17H13Cl2NO2 B13989998 3,5-Dichloro-4-[(4-methoxynaphthalen-1-yl)oxy]aniline CAS No. 83054-47-1

3,5-Dichloro-4-[(4-methoxynaphthalen-1-yl)oxy]aniline

Cat. No.: B13989998
CAS No.: 83054-47-1
M. Wt: 334.2 g/mol
InChI Key: FWINTUVAJYYJJO-UHFFFAOYSA-N
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Description

3,5-Dichloro-4-[(4-methoxynaphthalen-1-yl)oxy]aniline is an organic compound with the molecular formula C17H13Cl2NO It is a derivative of aniline, characterized by the presence of two chlorine atoms and a methoxynaphthalene group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,5-Dichloro-4-[(4-methoxynaphthalen-1-yl)oxy]aniline typically involves the reaction of 3,5-dichloroaniline with 4-methoxynaphthalen-1-ol. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, and a suitable solvent, like dimethylformamide. The reaction conditions often include heating the mixture to a temperature of around 100°C to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized to ensure high yield and purity of the product. This often includes the use of continuous flow reactors and advanced purification techniques to remove impurities and by-products.

Chemical Reactions Analysis

Types of Reactions

3,5-Dichloro-4-[(4-methoxynaphthalen-1-yl)oxy]aniline undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones.

    Reduction: Reduction reactions can convert the nitro group to an amine group.

    Substitution: Halogen atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or hydrogen gas in the presence of a catalyst are used.

    Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide are often employed.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce amines.

Scientific Research Applications

3,5-Dichloro-4-[(4-methoxynaphthalen-1-yl)oxy]aniline has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.

    Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 3,5-Dichloro-4-[(4-methoxynaphthalen-1-yl)oxy]aniline involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    3,5-Dichloroaniline: A simpler derivative with similar chemical properties.

    4-Methoxynaphthalen-1-ol: The precursor used in the synthesis of the compound.

    3,5-Dichloro-4-[(4-hydroxynaphthalen-1-yl)oxy]aniline: A closely related compound with a hydroxyl group instead of a methoxy group.

Uniqueness

3,5-Dichloro-4-[(4-methoxynaphthalen-1-yl)oxy]aniline is unique due to the presence of both chlorine atoms and the methoxynaphthalene group, which confer specific chemical and biological properties. This makes it a valuable compound for various research and industrial applications.

Properties

CAS No.

83054-47-1

Molecular Formula

C17H13Cl2NO2

Molecular Weight

334.2 g/mol

IUPAC Name

3,5-dichloro-4-(4-methoxynaphthalen-1-yl)oxyaniline

InChI

InChI=1S/C17H13Cl2NO2/c1-21-15-6-7-16(12-5-3-2-4-11(12)15)22-17-13(18)8-10(20)9-14(17)19/h2-9H,20H2,1H3

InChI Key

FWINTUVAJYYJJO-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C2=CC=CC=C21)OC3=C(C=C(C=C3Cl)N)Cl

Origin of Product

United States

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